3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
Overview
Description
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and reactivity
Preparation Methods
The synthesis of 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as propargylamine and fluoroalkyl halides.
Reaction Conditions: The key step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through nucleophilic substitution reactions under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing its biological activity. The azetidine ring’s strain and reactivity also play a role in its mechanism of action, facilitating interactions with biological molecules.
Comparison with Similar Compounds
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride can be compared with other similar compounds such as:
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride: This compound has a similar structure but with a different substituent on the azetidine ring, leading to variations in reactivity and applications.
3,3-Difluoroazetidine hydrochloride:
Azetidine hydrochloride: The parent compound without any substituents, used as a reference for studying the effects of different substituents on the azetidine ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-3-prop-2-ynylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN.ClH/c1-2-3-6(7)4-8-5-6;/h1,8H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSEQOFNQFYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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